2-Cyclopentyl-2-ethoxyacetic acid
Overview
Description
2-Cyclopentyl-2-ethoxyacetic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a derivative of acetic acid and belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). This compound is known for its analgesic and anti-inflammatory properties.
Preparation Methods
The synthesis of 2-Cyclopentyl-2-ethoxyacetic acid involves several steps. One common method includes the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base to form an intermediate compound. This intermediate is then hydrolyzed to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclopentyl-2-ethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopentyl-2-ethoxyacetic acid has gained significant attention in scientific research due to its potential therapeutic effects. It is used in various fields, including:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-ethoxyacetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, compounds involved in inflammation and pain . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
2-Cyclopentyl-2-ethoxyacetic acid can be compared with other similar compounds, such as:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Used for its potent anti-inflammatory effects.
What sets this compound apart is its unique chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-cyclopentyl-2-ethoxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(9(10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFIWJFDKIVAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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